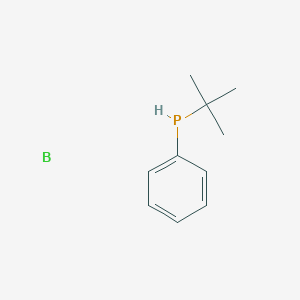![molecular formula C22H27N3O5S B13798949 [4-(4-Methoxy-phenyl)-piperazin-1-yl]-[4-(morpholine-4-sulfonyl)-phenyl]-methanone](/img/structure/B13798949.png)
[4-(4-Methoxy-phenyl)-piperazin-1-yl]-[4-(morpholine-4-sulfonyl)-phenyl]-methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine,1-(4-methoxyphenyl)-4-[4-(4-morpholinylsulfonyl)benzoyl]-(9ci) is a complex organic compound that belongs to the piperazine family This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and a morpholinylsulfonylbenzoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine,1-(4-methoxyphenyl)-4-[4-(4-morpholinylsulfonyl)benzoyl]-(9ci) typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with diethylene glycol in the presence of a catalyst.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using 4-methoxyphenyl chloride and piperazine.
Attachment of the Morpholinylsulfonylbenzoyl Group: This step involves the reaction of piperazine with 4-(4-morpholinylsulfonyl)benzoyl chloride under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Piperazine,1-(4-methoxyphenyl)-4-[4-(4-morpholinylsulfonyl)benzoyl]-(9ci) is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel compounds with potential pharmaceutical applications.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic effects. It is investigated for its ability to interact with specific molecular targets, such as receptors and enzymes, which are implicated in various diseases.
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique chemical structure allows it to be employed in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of Piperazine,1-(4-methoxyphenyl)-4-[4-(4-morpholinylsulfonyl)benzoyl]-(9ci) involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Piperazine: A simpler compound with a basic piperazine ring structure.
4-Methoxyphenylpiperazine: Contains a methoxyphenyl group attached to the piperazine ring.
Morpholinylsulfonylbenzoylpiperazine: Similar structure but lacks the methoxyphenyl group.
Uniqueness
Piperazine,1-(4-methoxyphenyl)-4-[4-(4-morpholinylsulfonyl)benzoyl]-(9ci) is unique due to the combination of its functional groups. The presence of both the methoxyphenyl and morpholinylsulfonylbenzoyl groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C22H27N3O5S |
|---|---|
Peso molecular |
445.5 g/mol |
Nombre IUPAC |
[4-(4-methoxyphenyl)piperazin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone |
InChI |
InChI=1S/C22H27N3O5S/c1-29-20-6-4-19(5-7-20)23-10-12-24(13-11-23)22(26)18-2-8-21(9-3-18)31(27,28)25-14-16-30-17-15-25/h2-9H,10-17H2,1H3 |
Clave InChI |
LBSPLINHKANYAF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



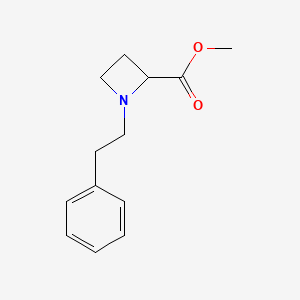
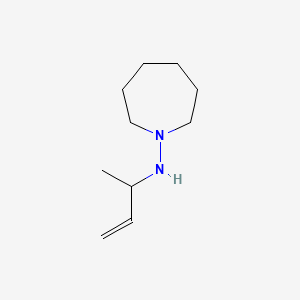

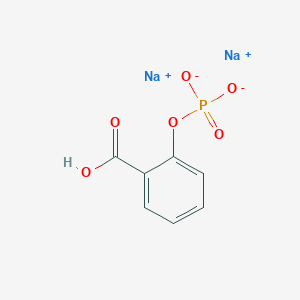

![8'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B13798910.png)
![1,1a,7,7a-Tetrahydro-2H-cyclopropa[b]naphthalene](/img/structure/B13798918.png)


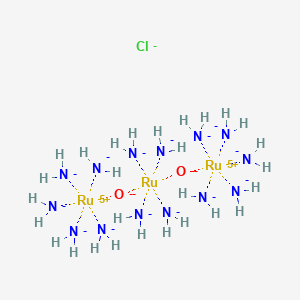
![4-[Di(propan-2-yl)amino]-2-phenylbutanoic acid](/img/structure/B13798947.png)
